REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]2[cH:8][cH:9][c:10]([F:24])[cH:11][c:12]2[c:13]([O:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:14]1[CH3:15])=[O:25].[CH3:28][OH:29].[H:26][H:27]>>[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][c:7]2[cH:8][cH:9][c:10]([F:24])[cH:11][c:12]2[c:13]([OH:16])[c:14]1[CH3:15])=[O:25]
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Name
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COC(=O)Cc1cc2ccc(F)cc2c(OCc2ccccc2)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1cc2ccc(F)cc2c(OCc2ccccc2)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)Cc1cc2ccc(F)cc2c(O)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |